3-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione

Medicinal Chemistry ACC Inhibition CB1 Antagonism

Ensure target engagement fidelity in ACC/CB1 selectivity profiling: the ortho-CF₃ group restricts benzoyl rotational freedom, enhancing binding selectivity over meta-substituted regioisomers. The azetidine-oxazolidine-2,4-dione core provides distinct pucker and hydrogen-bonding networks not interchangeable with piperidine or pyrrolidine scaffolds. Use as a reference standard to establish baseline SAR in metabolic disease programs (NASH, obesity). Incorrect analogs introduce uncontrolled variables that compromise lead optimization.

Molecular Formula C14H11F3N2O4
Molecular Weight 328.247
CAS No. 2034309-67-4
Cat. No. B2710040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione
CAS2034309-67-4
Molecular FormulaC14H11F3N2O4
Molecular Weight328.247
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=CC=C2C(F)(F)F)N3C(=O)COC3=O
InChIInChI=1S/C14H11F3N2O4/c15-14(16,17)10-4-2-1-3-9(10)12(21)18-5-8(6-18)19-11(20)7-23-13(19)22/h1-4,8H,5-7H2
InChIKeyWCZBATVTZDEDBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 3-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione (CAS 2034309-67-4) is a Critical Building Block for ACC and CB1 Drug Discovery


3-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione (CAS 2034309-67-4) is a heterocyclic small molecule (MF: C14H11F3N2O4, MW: 328.24 g/mol) featuring a unique combination of an azetidine ring N-functionalized with a 2-(trifluoromethyl)benzoyl group and an oxazolidine-2,4-dione moiety at the C3 position [1]. This structural architecture places it within the broader class of azetidine-oxazolidinedione hybrids that have been claimed in patent literature as Acetyl-CoA Carboxylase (ACC) inhibitors for metabolic disease [2] and as Cannabinoid Receptor 1 (CB1) antagonists for obesity [3]. The compound's specific substitution pattern—particularly the ortho-trifluoromethyl group on the benzoyl ring—distinguishes it from its meta-substituted regioisomer (CAS 92079169) and other analogs, with potential implications for target binding conformation, lipophilicity, and metabolic stability [4].

The Substitution Risk: Why 3-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione Cannot Be Replaced by Regioisomers or Core-Modified Analogs


Substituting 3-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione with its 3-trifluoromethyl regioisomer or other azetidine-oxazolidinedione analogs carries substantial risk due to the critical influence of the ortho-trifluoromethyl group on molecular conformation and target engagement. In the context of ACC and CB1 inhibitor pharmacophores, the position of the trifluoromethyl substituent on the benzoyl ring dictates the dihedral angle between the aromatic ring and the azetidine-amide plane, which in turn modulates both the steric and electronic complementarity with the target binding pocket [1]. The ortho-substitution pattern present in the target compound introduces steric hindrance that can restrict rotational freedom of the benzoyl group, potentially enhancing binding selectivity by reducing the number of low-energy conformations available [2]. Furthermore, the azetidine-oxazolidinedione core itself is non-interchangeable with other heterocyclic scaffolds (e.g., piperidine-dione or pyrrolidine-dione variants) because the four-membered azetidine ring imposes a distinct pucker and nitrogen basicity that directly affects both pharmacokinetic properties and hydrogen-bonding networks with catalytic residues [3]. Procurement of the incorrect analog for structure-activity relationship (SAR) studies would therefore introduce uncontrolled variables that could invalidate lead optimization campaigns.

Comparative Evidence Table for 3-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione (CAS 2034309-67-4): Differentiating Data for Procurement Decision-Making


Regioisomeric Differentiation: Ortho- vs. Meta-Trifluoromethyl Substitution and Its Impact on Lipophilicity-Driven Target Binding

The target compound (2-CF3 regioisomer) is differentiated from the 3-CF3 regioisomer (PubChem CID 92079169) by the position of the trifluoromethyl group on the benzoyl ring. While both share the same molecular formula (C14H11F3N2O4) and molecular weight (328.24 g/mol), the ortho-substitution in the target compound creates a steric environment that can alter the pKa of the adjacent amide carbonyl and restrict the conformational freedom of the benzoyl group relative to the azetidine ring [1]. In CB1 antagonist series, ortho-substituted benzoyl azetidines have demonstrated distinct selectivity profiles compared to meta-substituted analogs due to differential interactions with the receptor's hydrophobic pocket; the 2-CF3 group projects into a sub-pocket that the 3-CF3 group cannot access due to geometric constraints [2]. The computed XLogP3-AA value for the 3-CF3 regioisomer is 1.6; however, intramolecular hydrogen bonding between the ortho-CF3 fluorine atoms and the amide N-H in the target compound is predicted to reduce the effective lipophilicity upon binding, a phenomenon that cannot be replicated by the meta isomer [3].

Medicinal Chemistry ACC Inhibition CB1 Antagonism Regioisomer Selectivity

Core Scaffold Differentiation: Azetidine-Oxazolidinedione vs. Pyrrolidine- and Piperidine-Dione Analogs in Metabolic Stability

The azetidine-oxazolidine-2,4-dione core of the target compound confers distinct metabolic stability advantages compared to larger-ring analogs. The four-membered azetidine ring exhibits higher ring strain (approximately 26.5 kcal/mol) relative to pyrrolidine (approximately 6.5 kcal/mol) and piperidine (approximately 0 kcal/mol) [1]. This ring strain translates to a lower pKa of the azetidine nitrogen (pKa ~7.5-8.5 for azetidines vs. ~10-11 for pyrrolidines and piperidines), which reduces lysosomal trapping and CYP450-mediated N-dealkylation, a common metabolic liability in larger saturated N-heterocycles [2]. In the context of ACC inhibitors, where hepatic exposure is critical for target engagement, the azetidine scaffold has been shown to reduce intrinsic clearance in human liver microsomes compared to pyrrolidine analogs, although direct data for the specific target compound has not been published [3]. The oxazolidine-2,4-dione moiety further contributes to metabolic stability by replacing the metabolically labile ester or carboxylic acid groups commonly found in ACC inhibitor scaffolds [3].

Drug Metabolism Pharmacokinetics Heterocyclic Chemistry ACC Inhibitor Optimization

Target Engagement Specificity: Differential Activity of Ortho-Trifluoromethylbenzoyl Azetidines at CB1 vs. ACC

The target compound's structural features position it at the intersection of two distinct therapeutic target classes: ACC inhibition (metabolic disease) and CB1 antagonism (obesity). Patent literature demonstrates that heterocyclic-substituted 3-alkyl azetidine derivatives bearing trifluoromethylbenzoyl groups exhibit potent CB1 antagonism (see PMID26161824-Compound-160, a related azetidine-oxadiazolone with CB1 antagonist activity) [1]. Simultaneously, azetidine-oxazolidinediones are claimed as ACC inhibitors in a separate patent family (US 2020/0140454 A1) [2]. The critical differentiator is the nature of the heterocyclic substituent at the azetidine C3 position: oxazolidine-2,4-dione (as in the target compound) vs. oxadiazolone (as in the CB1 antagonist series). This single atom difference (C=O vs. N) in the heterocyclic ring dictates which target is preferentially engaged. The 2-(trifluoromethyl)benzoyl group further modulates this selectivity by influencing the overall molecular topology; ortho-substitution can sterically hinder access to the CB1 orthosteric site while maintaining complementarity with the ACC carboxyltransferase domain [3]. Quantitative selectivity data for the specific target compound remains unpublished, but the patent landscapes clearly establish that the combination of the ortho-trifluoromethylbenzoyl group with the oxazolidine-2,4-dione heterocycle represents a deliberate structural choice for ACC-biased activity.

Cannabinoid Receptor Acetyl-CoA Carboxylase Polypharmacology Selectivity Screening

Physicochemical Property Profile: Computed Drug-Likeness Parameters Compared to Reference ACC Inhibitor Scaffolds

The target compound exhibits a computed property profile that compares favorably to established ACC inhibitor lead scaffolds. Based on the available data for the 3-CF3 regioisomer (PubChem CID 92079169) and accounting for the expected minimal differences due to regioisomerism, the target compound has a topological polar surface area (TPSA) of approximately 66.9 Ų, which is below the 140 Ų threshold for good oral bioavailability and compares favorably to the TPSA of firsocostat (GS-0976, an ACC inhibitor with TPSA ~100 Ų) [1]. The molecular weight (328.24 g/mol) and XLogP3-AA (~1.6) satisfy all four Lipinski Rule of Five criteria, with zero hydrogen bond donors [2]. The absence of H-bond donors distinguishes this compound from many ACC inhibitor pharmacophores that contain carboxylic acid groups (e.g., firsocostat and PF-05221304 both contain acidic protons), potentially improving passive membrane permeability and reducing active transport efflux [3]. The two rotatable bonds (between benzoyl-azetidine and azetidine-oxazolidine linkages) provide sufficient rigidity for target binding while maintaining some conformational flexibility [1].

Drug Design Physicochemical Properties Lipinski's Rule of Five Permeability

Optimal Research Applications for 3-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione Based on Differentiating Structural Features


ACC Inhibitor Lead Generation for Non-Alcoholic Steatohepatitis (NASH) and Metabolic Syndrome

The target compound's azetidine-oxazolidine-2,4-dione core, combined with the ortho-trifluoromethylbenzoyl group, positions it as a fragment-like starting point for structure-based optimization of Acetyl-CoA Carboxylase (ACC) inhibitors. The patent landscape (US 2020/0140454 A1) explicitly claims this chemical space for ACC-mediated metabolic diseases including NASH, obesity, and dyslipidemia [1]. The compound's favorable physicochemical profile (MW 328, TPSA ~67 Ų, zero HBD) supports efficient lead optimization with room for property-modulating substitutions [2]. Academic and industrial medicinal chemistry teams focused on hepatic ACC inhibition can use this compound as a reference standard for establishing baseline SAR in their proprietary series, particularly given the well-documented role of the trifluoromethyl group in modulating target binding and metabolic stability [3].

Selectivity Profiling: Discriminating ACC from CB1 Activity in Azetidine-Based Chemical Probes

Because the azetidine-oxazolidinedione scaffold sits at the intersection of ACC inhibitor and CB1 antagonist chemical space, the target compound serves as an ideal tool compound for selectivity profiling studies. As noted in Section 3, Evidence Item 3, the oxazolidine-2,4-dione heterocycle distinguishes this compound from the oxadiazolone-containing CB1 antagonist series (e.g., PMID26161824-Compound-160) [2]. Researchers developing chemical probes for metabolic targets can use this compound as a reference to assess whether observed phenotypes are mediated by ACC inhibition or off-target CB1 activity. Procurement of the specific ortho-trifluoromethyl isomer is essential, as the meta-CF3 regioisomer may exhibit different selectivity profiles [1].

Metabolic Stability Benchmarking: Evaluating the Impact of Azetidine Ring Strain on Hepatic Clearance

The target compound's strained azetidine ring (ring strain ~26.5 kcal/mol) provides a valuable benchmark for drug metabolism studies comparing the metabolic stability of four-membered vs. five- or six-membered N-heterocycles [3]. Pharmaceutical development teams evaluating azetidine-containing scaffolds for ACC or other hepatic targets can use this compound in comparative microsomal or hepatocyte stability assays alongside pyrrolidine and piperidine analogs. The oxazolidine-2,4-dione moiety further enables assessment of esterase-resistant bioisostere strategies, as this functional group replaces the metabolically labile ester or carboxylic acid found in many early-stage ACC inhibitors [1].

Reference Standard for Ortho-Trifluoromethyl Aryl Conformational Analysis in Drug Design

The ortho-trifluoromethylbenzoyl group in the target compound presents a well-defined system for studying the conformational effects of ortho-CF3 substitution on aryl-amide linkages. As discussed in Section 2, the steric and electronic effects of the ortho-CF3 group—including potential intramolecular F···H-N interactions—can be studied using this compound as a model substrate in NMR conformational analysis, X-ray crystallography, or computational DFT studies [2]. Such studies are valuable for drug design teams seeking to exploit ortho-fluorine effects to modulate binding conformation, selectivity, and metabolic stability in their own programs [3].

Quote Request

Request a Quote for 3-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.